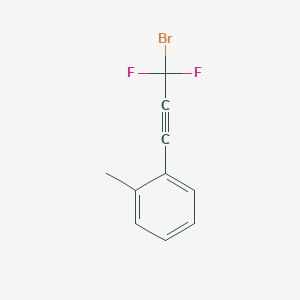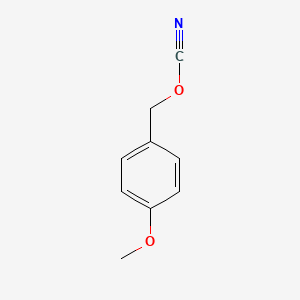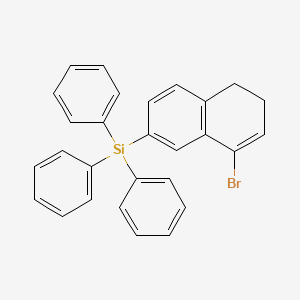
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane is an organosilicon compound that features a brominated naphthalene moiety attached to a triphenylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane typically involves the bromination of a naphthalene derivative followed by a coupling reaction with triphenylsilane. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boron reagent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane can undergo various types of chemical reactions, including:
Oxidation: The brominated naphthalene moiety can be oxidized to form corresponding naphthoquinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydrogenated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives
科学的研究の応用
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
作用機序
The mechanism of action of (8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane depends on its specific application. In general, the compound can interact with various molecular targets through its brominated naphthalene moiety and triphenylsilane group. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: A brominated naphthalene derivative with similar structural features.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Another brominated naphthalene compound with slight structural differences.
Uniqueness
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane is unique due to the presence of the triphenylsilane group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
922715-01-3 |
|---|---|
分子式 |
C28H23BrSi |
分子量 |
467.5 g/mol |
IUPAC名 |
(8-bromo-5,6-dihydronaphthalen-2-yl)-triphenylsilane |
InChI |
InChI=1S/C28H23BrSi/c29-28-18-10-11-22-19-20-26(21-27(22)28)30(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-21H,10-11H2 |
InChIキー |
PYZBMCHYOXJRKO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


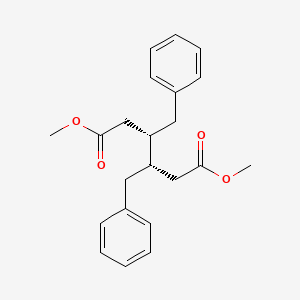
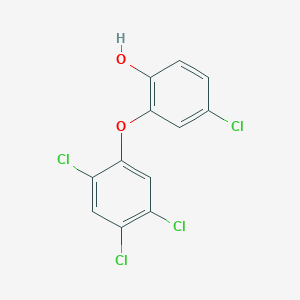

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
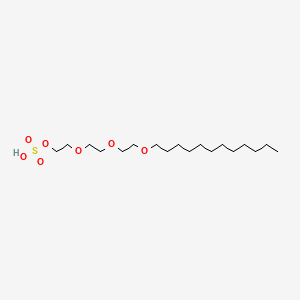

![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

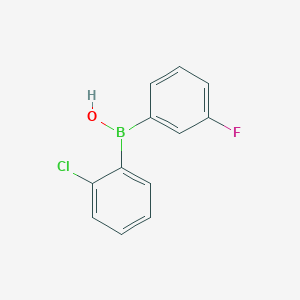
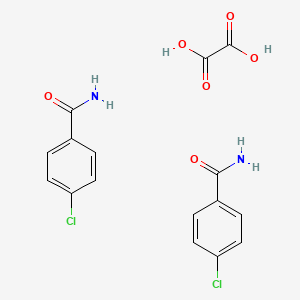
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
